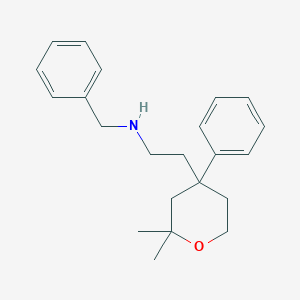![molecular formula C16H23BrN2O2 B4947281 2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B4947281.png)
2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group and a piperidinylacetamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 3-bromophenoxyacetic acid: The 3-bromophenol is then reacted with chloroacetic acid in the presence of a base to form 3-bromophenoxyacetic acid.
Formation of the piperidinylacetamide moiety: The 3-bromophenoxyacetic acid is then reacted with 1-(propan-2-yl)piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the piperidinylacetamide moiety may interact with polar or charged residues.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-(3-fluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-(3-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
Uniqueness
2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which may enhance its interaction with specific molecular targets compared to its chloro, fluoro, or methyl analogs.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-12(2)19-8-6-14(7-9-19)18-16(20)11-21-15-5-3-4-13(17)10-15/h3-5,10,12,14H,6-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHZOVGVATKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Butoxyphenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4947214.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4947221.png)

![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4947249.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4947252.png)
amine](/img/structure/B4947253.png)
![N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4947256.png)
![3-Bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B4947263.png)
![4-[4-Chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid](/img/structure/B4947264.png)
![N-[5-[(4-methylphenyl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B4947266.png)
![3-ALLYL-7-(TERT-BUTYL)-2-SULFANYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4947276.png)
![1-(2-fluorobenzyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4947280.png)

